trans-4-Aminocyclohexanecarboxylic acid (CAS 3685-23-2) is a conformationally restricted, non-natural delta-amino acid widely utilized as a rigid building block in advanced organic synthesis, peptidomimetics, and materials science. Featuring a stable cyclohexane ring with amino and carboxyl groups locked in a trans-diequatorial geometry, this compound provides a precise spatial vector that cannot be achieved with flexible aliphatic chains. In industrial and laboratory procurement, it is primarily sourced as a high-purity precursor (>98%) to bypass the notoriously low-yielding thermodynamic isomerizations required to separate it from its cis-isomer. Its high melting point, predictable solubility when protected, and compatibility with standard Solid-Phase Peptide Synthesis (SPPS) make it a highly utilized scaffold for developing metabolically stable APIs, rigid linkers, and self-assembling peptide nanotubes [1].
Substituting trans-4-aminocyclohexanecarboxylic acid with its cis-isomer, flexible aliphatic amino acids (like gamma-aminobutyric acid), or homologues (like tranexamic acid) fundamentally compromises target design. The cis-isomer projects its functional groups at an incompatible angle, preventing the formation of extended peptide backbones and disrupting the stacking required for cyclic peptide nanotubes [1]. Flexible dipeptides such as Gly-Gly, often used as alternative spacers, suffer from severe entropic penalties upon target binding and are highly susceptible to proteolytic cleavage [2]. For procurement teams, attempting to use cheaper cis/trans mixtures or crude starting materials introduces severe downstream processing bottlenecks, as isolating the pure trans form requires complex catalytic isomerizations that degrade overall process yield and reproducibility [3].
When designing extended peptide conformations, trans-4-aminocyclohexanecarboxylic acid acts as a rigid surrogate for dipeptides. Crystallographic and computational models demonstrate that the trans-diequatorial conformation locks the nitrogen-to-carbonyl carbon distance at a fixed 5.70 Å. In contrast, a standard Gly-Gly dipeptide exhibits a highly flexible distance of approximately 6.12 Å in its extended state, leading to significant entropic loss upon receptor binding [1]. This rigid 180° vector angle is exclusive to the trans isomer, as the cis isomer forces a bent conformation that alters binding affinity in extended-pocket targets [2].
| Evidence Dimension | Nitrogen-to-carbonyl carbon spatial distance and flexibility |
| Target Compound Data | trans-4-ACCA (Fixed 5.70 Å distance, 180° vector) |
| Comparator Or Baseline | Gly-Gly dipeptide (Variable ~6.12 Å distance, high flexibility) |
| Quantified Difference | Elimination of conformational variability with a strict 5.70 Å constraint |
| Conditions | Molecular modeling of extended peptide backbones |
Enables medicinal chemists to lock drug candidates into active conformations, drastically reducing entropic penalties and improving receptor affinity.
In the synthesis of cyclic peptide nanotubes, the stereochemistry of the building block dictates the internal environment of the pore. Incorporation of trans-4-aminocyclohexanecarboxylic acid forces two methylene groups of the cyclohexyl moiety to orient directly into the inner cavity of the nanotube. This structural feature creates a highly hydrophobic internal channel optimized for specific ion and water transport models. Standard alpha-cyclic peptides or cis-isomers cannot replicate this internal hydrophobicity, as they lack the precise 180° planar ring-like constraint required to stack and project aliphatic groups inward simultaneously [1].
| Evidence Dimension | Internal cavity hydrophobicity and structural stacking |
| Target Compound Data | trans-4-ACCA (Forms stable alpha,delta-SCPNs with inward-facing methylenes) |
| Comparator Or Baseline | Standard D,L-alpha-amino acids or cis-isomers (Lack inward hydrophobic projections; cis fails to stack) |
| Quantified Difference | 180° functional group angle enables stable hydrophobic pore formation |
| Conditions | Solid-phase synthesis and self-assembly of cyclic peptides in solution |
Critical for materials scientists procuring building blocks for artificial ion channels, biosensors, or advanced filtration membranes.
From a procurement and scale-up perspective, sourcing high-purity trans-4-aminocyclohexanecarboxylic acid (>98%) is critical compared to in-house isolation from crude mixtures. Industrial synthesis from 4-nitrobenzoic acid predominantly yields the cis-isomer. Converting this to the trans-isomer requires harsh thermodynamic equilibration, which typically caps out at ~70% yield and ~92% purity before extensive recrystallizations [1]. Direct procurement of the pure trans scaffold eliminates this severe process bottleneck, ensuring reproducible downstream SPPS or API coupling without isomeric contamination.
| Evidence Dimension | Target isomer yield and purity during process scale-up |
| Target Compound Data | Commercially procured trans-4-ACCA (>98% purity, immediate usability) |
| Comparator Or Baseline | In-house isomerization from cis/trans mixtures (~70% yield, ~92% crude purity) |
| Quantified Difference | >28% improvement in process efficiency by bypassing thermodynamic isomerization steps |
| Conditions | Industrial scale-up synthesis and purification workflows |
Directly impacts the cost-of-goods and timeline for API manufacturing by eliminating a low-yield, labor-intensive purification step.
Because of its fixed 5.70 Å spatial vector and high structural rigidity, trans-4-aminocyclohexanecarboxylic acid is a highly effective bifunctional linker. It maintains precise distances between target-binding domains and cytotoxic payloads, preventing steric collapse and improving the overall pharmacokinetic profile of the conjugate [1].
By replacing highly flexible and proteolytically vulnerable dipeptide sequences (such as Gly-Gly) with this rigid delta-amino acid, pharmaceutical developers can enhance the half-life of peptide drugs. The non-natural cyclohexane backbone resists standard exopeptidases and endopeptidases, making it a critical component for next-generation opioid analogs and kinase inhibitors [2].
The unique ability of the trans isomer to force methylene groups inward during the self-assembly of cyclic peptides makes it a structurally verified building block for peptide nanotubes. These hydrophobic nanotubes are actively procured for research into artificial water channels, advanced desalination membranes, and synthetic ionophores [3].
Irritant